Cas no 2098007-71-5 (2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one)

2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one is a brominated dihydropyridazinone derivative featuring a fluorophenyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both bromoethyl and fluorophenyl groups enhances its reactivity, enabling selective functionalization for the development of bioactive compounds. Its well-defined structure and high purity make it suitable for use in cross-coupling reactions, nucleophilic substitutions, and other transformations critical in medicinal chemistry. This compound is particularly useful in the synthesis of heterocyclic scaffolds with potential pharmacological applications. Proper handling under controlled conditions is recommended due to its reactive bromoethyl moiety.
2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one structure
2098007-71-5 structure
Product Name:2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
CAS No:2098007-71-5
MF:C12H10BrFN2O
MW:297.123005390167
CID:5057587
Update Time:2025-08-05

2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
    • 2-(2-bromoethyl)-6-(2-fluorophenyl)pyridazin-3-one
    • 2-(2-Bromoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one
    • 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C12H10BrFN2O/c13-7-8-16-12(17)6-5-11(15-16)9-3-1-2-4-10(9)14/h1-6H,7-8H2
    • InChI Key: ULNUSDRKLQQEJD-UHFFFAOYSA-N
    • SMILES: BrCCN1C(C=CC(C2C=CC=CC=2F)=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 356
  • XLogP3: 2.3
  • Topological Polar Surface Area: 32.7

2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B166676-100mg
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
2098007-71-5
100mg
$ 70.00 2022-06-07
TRC
B166676-500mg
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
2098007-71-5
500mg
$ 250.00 2022-06-07
TRC
B166676-1g
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
2098007-71-5
1g
$ 390.00 2022-06-07
Life Chemicals
F1967-8678-0.25g
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
2098007-71-5 95%+
0.25g
$243.0 2023-09-06
Life Chemicals
F1967-8678-0.5g
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
2098007-71-5 95%+
0.5g
$256.0 2023-09-06
Life Chemicals
F1967-8678-1g
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
2098007-71-5 95%+
1g
$270.0 2023-09-06
Life Chemicals
F1967-8678-2.5g
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
2098007-71-5 95%+
2.5g
$540.0 2023-09-06
Life Chemicals
F1967-8678-5g
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
2098007-71-5 95%+
5g
$810.0 2023-09-06
Life Chemicals
F1967-8678-10g
2-(2-bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one
2098007-71-5 95%+
10g
$1134.0 2023-09-06

Additional information on 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one

Introduction to 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one (CAS No. 2098007-71-5)

The compound 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one, identified by the CAS registry number 2098007-71-5, is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of dihydropyridazines, which are known for their versatile reactivity and ability to participate in a wide range of chemical transformations. The presence of a bromoethyl group and a fluorophenyl substituent introduces unique electronic and steric properties, making this compound particularly interesting for studies in medicinal chemistry, materials science, and catalysis.

Recent advancements in synthetic methodologies have enabled the precise construction of such complex molecules with high efficiency. The synthesis of 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multi-step processes, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. Researchers have employed various strategies to optimize the reaction conditions, ensuring high yields and purity of the final product. For instance, the use of palladium catalysts in cross-coupling reactions has significantly improved the synthesis of similar compounds, paving the way for large-scale production.

The structural features of this compound make it a valuable substrate for exploring its pharmacological properties. The dihydropyridazine ring system is known to exhibit diverse biological activities, ranging from antioxidant effects to anti-inflammatory properties. The incorporation of a bromoethyl group enhances the molecule's reactivity, while the fluorophenyl substituent contributes to its lipophilicity and bioavailability. Recent studies have demonstrated that analogs of this compound exhibit promising activity against various enzymes and receptors, suggesting its potential as a lead compound in drug discovery.

In terms of applications, 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one has shown promise in the development of novel materials with tailored electronic properties. Its ability to undergo further functionalization makes it an ideal candidate for designing advanced materials such as organic semiconductors and sensors. Additionally, its unique reactivity has been exploited in catalytic processes, where it serves as a precursor for generating highly active catalysts with enhanced stability and selectivity.

The ongoing research into this compound highlights its versatility and significance in modern chemical science. As researchers continue to explore its properties and applications, it is expected that 2-(2-Bromoethyl)-6-(2-fluorophenyl)-2,3-dihydropyridazin-3-one will play an increasingly important role in advancing both academic and industrial endeavors. Its integration into cutting-edge technologies underscores the importance of understanding its fundamental properties and leveraging them for innovative solutions.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd